molecular formula C15H9N3O5 B5574744 2-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

2-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B5574744
M. Wt: 311.25 g/mol
InChI Key: SGUXBZFSELNKLC-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 1,3-benzodioxole and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-(1,3-benzodioxol-5-yl)hydrazinecarboxamide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogenating agents (e.g., bromine in acetic acid).

Major Products

    Reduction: 2-(1,3-benzodioxol-5-yl)-5-(4-aminophenyl)-1,3,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a pharmacophore in the design of antimicrobial, anticancer, and anti-inflammatory agents.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzodioxol-5-yl)-5-phenyl-1,3,4-oxadiazole: Lacks the nitro group, which may result in different biological and electronic properties.

    2-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Contains a methoxy group instead of a nitro group, potentially altering its reactivity and applications.

Uniqueness

The presence of both the 1,3-benzodioxole and 4-nitrophenyl groups in 2-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole imparts unique electronic and steric properties, making it distinct from other similar compounds

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O5/c19-18(20)11-4-1-9(2-5-11)14-16-17-15(23-14)10-3-6-12-13(7-10)22-8-21-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUXBZFSELNKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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